molecular formula C13H17NO B1601662 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-75-4

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B1601662
CAS No.: 54745-75-4
M. Wt: 203.28 g/mol
InChI Key: FWPBWDMKQQRHHZ-UHFFFAOYSA-N
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Description

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-75-4) is a high-purity chemical building block of interest in medicinal and synthetic chemistry. It features the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a valuable core structure recognized for its utility in the synthesis of bioactive molecules . This bridged bicyclic framework is a key motif in the development of compounds that interact with central nervous system targets, particularly as ligands for monoamine transporters such as the dopamine (DAT) and serotonin (SERT) transporters . The benzyl substitution at the 3-position provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships. With a molecular formula of C13H17NO and a purity of 98%, this compound is supplied as a reliable starting material for hit identification and lead optimization in drug discovery programs. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPBWDMKQQRHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476932
Record name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54745-75-4
Record name 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54745-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyl 8 Oxa 3 Azabicyclo 3.2.1 Octane and Its Core Scaffold

Multi-Step Approaches to the 8-Oxa-3-azabicyclo[3.2.1]octane Nucleus

A prominent and well-documented strategy for constructing the 8-oxa-3-azabicyclo[3.2.1]octane core involves a sequential, multi-step process. This approach allows for controlled transformations and purification of intermediates, ensuring high purity of the final product.

Synthesis from Furan (B31954) Derivatives

The initial step involves the reduction of both the aldehyde and the furan ring of 5-hydroxymethyl-2-furfuraldehyde. The use of Raney nickel as a catalyst is particularly effective for this transformation, yielding 2,5-Bis(hydroxymethyl)tetrahydrofuran. capes.gov.br This reduction predominantly produces the cis isomer of the diol, which is the required stereochemistry for the subsequent cyclization. capes.gov.br

The resulting cis-2,5-Bis(hydroxymethyl)tetrahydrofuran is then converted into a more reactive intermediate to facilitate the formation of the bicyclic system. This is achieved by treating the diol with tosyl chloride (TsCl) in pyridine, which transforms the hydroxyl groups into tosylate leaving groups, forming the corresponding ditosylate. capes.gov.brchemicalbook.com

Following the formation of the ditosylate, the bicyclic core is constructed through a cyclization reaction with benzylamine (B48309). capes.gov.brchemicalbook.com The nitrogen atom of benzylamine acts as a nucleophile, displacing the two tosylate groups in a double substitution reaction to form the seven-membered ring, yielding the N-benzylated product, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. capes.gov.brchemicalbook.com This reaction is typically carried out by heating the ditosylate and benzylamine in a solvent such as toluene (B28343) under reflux conditions for an extended period. chemicalbook.com

To obtain the parent 8-oxa-3-azabicyclo[3.2.1]octane nucleus, the benzyl (B1604629) protecting group must be removed from the nitrogen atom. This is commonly accomplished through catalytic hydrogenolysis. capes.gov.br The N-benzyl compound is treated with hydrogen gas in the presence of a catalyst, such as Pearlman's catalyst (palladium hydroxide (B78521) on carbon). capes.gov.br This process cleaves the carbon-nitrogen bond of the benzyl group, liberating the secondary amine, which is typically isolated as its hydrochloride salt. capes.gov.br

One-Pot Aminocyclization Methods

In contrast to the stepwise approach, one-pot methodologies offer a more streamlined and potentially more efficient route to the 8-oxa-3-azabicyclo[3.2.1]octane scaffold by minimizing the number of separate reaction and purification steps.

Direct Transformation of 2,5-Tetrahydrofurandimethanol (THFDM) with Ammonia (B1221849)

A notable one-pot method involves the direct conversion of 2,5-Tetrahydrofurandimethanol (THFDM), also known as cis-2,5-Bis-(hydroxymethyl)-tetrahydrofuran, into 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net This process utilizes a platinum-supported mixed metal oxide catalyst (Pt/NiCuAlOₓ) and involves reacting THFDM with ammonia under hydrogen pressure. researchgate.net

Under optimized conditions, which include a temperature of 200 °C, a hydrogen pressure of 0.5 MPa, and an ammonia pressure of 0.4 MPa, this aminocyclization reaction achieves complete conversion of the starting material. researchgate.net The desired product, 8-oxa-3-azabicyclo[3.2.1]octane, is obtained in a notable yield of 58%. researchgate.net This method represents an efficient and direct pathway to the core nucleus from a readily accessible diol. researchgate.net

Direct Synthesis of N-Benzyl-Substituted Bicyclo[3.2.1]octane Systems

The direct synthesis of N-benzyl-substituted bicyclo[3.2.1]octane systems is often more efficient than methods requiring post-synthesis N-alkylation. These approaches incorporate the benzyl group during the ring-forming cascade.

Condensation Reactions Involving Benzylamine

A well-established method for constructing the tropane (B1204802) skeleton, adaptable for the 8-oxa-3-azabicyclo[3.2.1]octane system, is the Robinson-Schöpf-type condensation. A process has been developed for preparing N-benzyl substituted 8-azabicyclo[3.2.1]octan-3-ols, which can be conceptually applied to the oxa-analog. google.com The synthesis involves reacting an amine, such as benzylamine (R-NH₂ where R is benzyl), with 2,5-dimethoxytetrahydrofuran (B146720) and a derivative of 1,3-acetonedicarboxylic acid. google.com

This one-pot reaction assembles the bicyclic core by forming multiple carbon-carbon and carbon-nitrogen bonds. The reaction is typically carried out in a buffered aqueous solution to maintain a pH conducive to the Mannich-type condensations involved. google.comkoreascience.kr The process starts with the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then reacts with benzylamine and the 1,3-acetonedicarboxylic acid derivative in a tandem condensation to yield the bicyclic structure. google.com Another documented synthesis involves the cyclization of a ditosylate of 2,5-bis(hydroxymethyl)tetrahydrofuran with benzylamine to generate the N-benzylated 8-oxa-3-aza-bicyclo[3.2.1]octane core. capes.gov.br

Alternative Cycloaddition Strategies for Bridged Rings

Cycloaddition reactions offer powerful and stereocontrolled routes to bridged bicyclic systems. The intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene has been explored as a method to construct the tricyclo[3.2.1.0²·⁷]octane core, which can then be selectively cleaved to yield functionalized bicyclo[3.2.1]octane systems. mdpi.com

Furthermore, intramolecular [3+2] nitrone cycloaddition reactions provide a highly regio- and diastereoselective pathway to bicyclo[3.2.1]octane scaffolds. acs.org Similarly, the Huisgen [3+2]-cycloaddition cascade involving cyclopropanated furan derivatives is a viable, stereoselective method for accessing 8-oxabicyclo[3.2.1]octanes. uni-regensburg.de These strategies are fundamental in creating the complex, three-dimensional architecture of the bicyclic system from simpler, acyclic, or monocyclic precursors.

Stereoselective Construction of 8-Oxa-3-azabicyclo[3.2.1]octane Scaffolds

The biological activity of molecules containing the 8-oxa-3-azabicyclo[3.2.1]octane framework is often highly dependent on their stereochemistry. Consequently, developing stereoselective and, particularly, enantioselective syntheses is a major focus of research. rsc.orgehu.es

Enantioselective Approaches to Bicyclic Systems

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, the nitrogen analogue of the oxa-system, has been extensively studied due to its presence in tropane alkaloids. rsc.orgresearchgate.net These strategies are often applicable to the 8-oxa series and generally fall into two categories: the desymmetrization of achiral tropinone-like precursors and the de novo construction of the bicyclic system where stereochemistry is introduced during the ring formation. ehu.esresearchgate.net

De novo approaches frequently employ either chiral auxiliaries or, more efficiently, enantioselective catalysis. researchgate.net For instance, a chiral phosphoric acid has been used to catalyze the pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, leading to the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.net Organocatalytic methods, such as domino Michael-aldol reactions, have also been successfully applied to the synthesis of chiral bicyclo[3.2.1]octanes. nih.gov Many approaches, however, still rely on building an acyclic starting material that already contains the necessary stereocenters to guide the stereocontrolled formation of the final bicyclic product. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds
Compound Name
This compound
8-Oxa-3-azabicyclo[3.2.1]octane (OABCO)
2,5-Tetrahydrofurandimethanol (THFDM)
Platinum
Ammonia
2,5-Dimethoxytetrahydrofuran
Benzylamine
1,3-Acetonedicarboxylic Acid
Succinaldehyde
2,5-bis(hydroxymethyl)tetrahydrofuran
Tropinone

Evaluation of Synthetic Efficiency, Yields, and Scalability

One of the most detailed procedures for the synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core starts from 5-hydroxymethyl-2-furfuraldehyde. This four-step process involves:

Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to afford 2,5-bis(hydroxymethyl)tetrahydrofuran with a predominant cis configuration.

Conversion of the resulting diol to a ditosylate.

Cyclization with benzylamine to form the this compound core.

Hydrogenolysis of the N-benzyl group to yield the final 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride.

Another documented synthesis of this compound starts from 1,5-hexadiene. chemicalbook.com This multi-step process, detailed in a patent, involves oxidation, tosylation, and subsequent reaction with benzylamine. The reported yield for the final vacuum-distilled product is 5.7 g from a 12 g intermediate. chemicalbook.com The process involves multiple steps and purifications, which could present challenges for large-scale production.

A one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia, catalyzed by Pt/NiCuAlOx, has been reported for the synthesis of the parent 8-oxa-3-azabicyclo[3.2.1]octane (OABCO). researchgate.net Under optimized conditions (200 °C, 6–16 h, 0.5 MPa hydrogen, 0.4 MPa ammonia), a 58% yield of OABCO was achieved with 100% conversion of THFDM. researchgate.net This one-pot approach offers potential advantages in terms of process simplification and efficiency for producing the core scaffold, which can then be N-benzylated.

The following tables provide a summary of the yields for key synthetic steps and an overview of the scalability of the discussed routes.

Reported Yields for Key Synthetic Steps

Synthetic RouteKey StepReported YieldReference
From 5-Hydroxymethyl-2-furfuraldehydeFour-step process to 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride43-64% (overall) researchgate.net
One-pot aminocyclization of THFDM to OABCO58% researchgate.net
From 1,5-HexadieneCyclization with benzylamine and purification5.7 g from 12 g intermediate chemicalbook.com

Evaluation of Synthetic Scalability

Synthetic RouteScalability ConsiderationsReference
From 5-Hydroxymethyl-2-furfuraldehydeAn impurity is generated during scale-up, requiring strict control of acetonitrile (B52724) levels before the final step. researchgate.net
From 1,5-HexadieneMulti-step process with several intermediate purifications, which may pose challenges for large-scale synthesis. chemicalbook.com
One-pot from THFDMOne-pot nature is advantageous for scalability, though high temperatures and pressures are required. The catalyst system is complex. researchgate.net

Spectroscopic and Advanced Structural Characterization of 3 Benzyl 8 Oxa 3 Azabicyclo 3.2.1 Octane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For complex bicyclic structures such as 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton and carbon atoms and to establish their spatial relationships.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum provides initial, crucial information about the electronic environment of the hydrogen atoms in the molecule. In the case of this compound and its analogues, the spectrum can be divided into distinct regions. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen atom show a characteristic signal, often a singlet or an AB quartet, around δ 3.5-3.7 ppm. The protons on the bicyclic framework are more shielded and appear in the upfield region of the spectrum. The bridgehead protons (H-1 and H-5) are particularly important as their chemical shifts and coupling constants provide insight into the ring's conformation.

Proton Typical Chemical Shift Range (ppm) for Analogues
Aromatic (Benzyl)7.2 - 7.4
Benzylic (CH₂)3.5 - 3.7
Bridgehead (H-1, H-5)3.5 - 4.5
Other Bicyclic Protons1.5 - 3.0

Note: The data in this table is based on analogous structures and serves as a general guide.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. In this compound, the aromatic carbons of the benzyl group would appear in the range of δ 127-138 ppm. The benzylic carbon is expected around δ 60 ppm. The carbons of the bicyclic core, particularly the bridgehead carbons (C-1 and C-5) and those adjacent to the nitrogen and oxygen atoms, have characteristic chemical shifts that are sensitive to the stereochemistry of the molecule.

For the parent 8-azabicyclo[3.2.1]octane (tropane) skeleton, the bridgehead carbons C-1 and C-5 typically resonate around δ 60-65 ppm. The presence of the oxygen bridge in the 8-oxa analogue would influence these shifts.

Carbon Typical Chemical Shift Range (ppm) for Analogues
Aromatic (Benzyl)127 - 138
Benzylic (CH₂)~60
Bridgehead (C-1, C-5)70 - 80
C-2, C-450 - 60
C-6, C-725 - 35

Note: The data in this table is based on analogous structures and serves as a general guide.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a series of 2D NMR experiments are essential. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the bicyclic rings and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govcolumbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. chemscene.com For example, NOESY can be used to determine the relative orientation of substituents on the bicyclic frame and to establish the conformation of the six-membered ring.

Application of NMR to Determine N-Invertomer Stereochemistry in Related Systems

In nitrogen-containing bicyclic systems like this compound, the nitrogen atom can undergo inversion, leading to the existence of two stereoisomers known as N-invertomers. In these invertomers, the benzyl group can be in either an axial or an equatorial position relative to the six-membered ring. The position of this equilibrium is influenced by steric and electronic factors, as well as the solvent. academie-sciences.fr

NMR spectroscopy is a primary tool for studying this phenomenon. At low temperatures, the rate of nitrogen inversion can be slowed down sufficiently to allow for the observation of separate signals for the axial and equatorial invertomers in the ¹H and ¹³C NMR spectra. The ratio of the two invertomers can be determined by integrating the corresponding signals. For instance, in a study of N-benzylnortropinone, a related compound, the equatorial invertomer was found to be the dominant form. academie-sciences.fr This preference is often attributed to the steric bulk of the benzyl group, which favors the more spacious equatorial position.

X-ray Crystallography

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's structure in the solid state. This technique is the gold standard for determining the connectivity, bond lengths, bond angles, and, crucially, the relative and absolute configuration of chiral molecules.

Determination of Relative and Absolute Configuration in Bicyclic Architectures

If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can also be used to determine its absolute configuration. nih.govnih.gov This is often achieved through the use of anomalous dispersion, an effect that is more pronounced when heavy atoms are present in the structure. nih.govnih.gov For organic molecules containing only light atoms (C, H, N, O), the determination of absolute configuration can be more challenging but is often possible with modern diffractometers and data analysis techniques. Alternatively, the molecule can be co-crystallized with a chiral reference compound of known absolute configuration.

In the context of 8-oxa-3-azabicyclo[3.2.1]octane analogues, X-ray diffraction studies have been crucial in confirming the stereochemical outcome of synthetic reactions and in understanding how these molecules interact with biological targets. jst.go.jp For example, X-ray crystallography has been used to confirm the equatorial position of the N-benzyl group in the solid state for related N-benzylnortropinone derivatives. academie-sciences.fr

Analysis of Solid-State Conformations and Intermolecular Interactions

The three-dimensional structure of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold imposes significant conformational rigidity. The solid-state conformation of this class of compounds is typically determined by X-ray crystallography. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related analogues, such as N-substituted 8-azabicyclo[3.2.1]octane derivatives, provides critical insights.

The bicyclic system generally adopts a chair-boat conformation. In derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) skeleton, the six-membered piperidine (B6355638) ring prefers a chair conformation to minimize steric strain. researchgate.net The five-membered ring containing the oxygen bridge adopts an envelope or twist conformation. The orientation of the N-benzyl group can be either axial or equatorial with respect to the piperidine ring, with the equatorial position generally being more sterically favorable.

Studies on related structures, such as (1R,5S,7s)-7-(benzyloxy)-9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione, a related bridged morpholine (B109124), show how substituents and crystal packing forces dictate the final solid-state assembly. rsc.org Intermolecular interactions in the crystal lattice are typically dominated by van der Waals forces. In analogues containing hydrogen bond donors or acceptors, such as hydroxyl or carbonyl groups, hydrogen bonding plays a crucial role in defining the crystal packing. For this compound, the primary interactions would involve C-H···π interactions between the benzyl group of one molecule and the aromatic ring of a neighboring molecule, as well as potential weak C-H···O interactions involving the ether oxygen. The conformation of such bicyclic systems can be influenced by constraining the piperidine core into a more rigid scaffold, which has been shown to be beneficial in medicinal chemistry applications. acs.org

Table 1: Representative Conformational Data for an 8-azabicyclo[3.2.1]octane Analogue

ParameterValueDescription
Crystal SystemMonoclinicThe crystal system of a representative tropane (B1204802) analogue.
Space GroupP2₁/cA common space group for organic molecules.
ConformationChair-BoatThe typical conformation of the bicyclic tropane core. researchgate.net
Key Dihedral AnglesVariesDefines the precise shape and orientation of the rings.
Intermolecular Forcesvan der Waals, C-H···πDominant interactions governing crystal packing.

Note: This table is generated based on typical data for related tropane alkaloids due to the absence of a specific public crystal structure for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₃H₁₇NO) is 203.13101 g/mol . HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can confirm this mass with high precision, typically within a few parts per million (ppm).

For instance, in a study of a closely related analogue, (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane, HRMS was used to confirm its molecular formula. acs.org This demonstrates the utility of the technique for verifying the identity of novel compounds containing the this compound core. The protonated molecule [M+H]⁺ is commonly observed.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₇NO
Theoretical Mass [M]203.13101
Observed Ion[M+H]⁺
Theoretical Mass [M+H]⁺204.13829
Experimental m/z (example)~204.1381
Mass Accuracy (example)< 5 ppm

Note: The experimental m/z is a representative value based on typical instrument accuracy.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to be directed by the most stable carbocations and radical cations that can be formed.

The major fragmentation pathways for the related 8-azabicyclo[3.2.1]octane core involve C-C bond scissions at the bridgehead carbons, leading to the formation of stable five- or six-membered heterocyclic ions. aip.org For the N-benzylated analogue, the most prominent fragmentation is the cleavage of the benzylic C-N bond.

Key expected fragmentation pathways include:

Benzylic Cleavage: Loss of the benzyl group to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. The other fragment would be the radical cation of the 8-oxa-3-azabicyclo[3.2.1]octane core.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an iminium ion.

Bicyclic Ring Fragmentation: Subsequent fragmentation of the bicyclic core can occur through various pathways, including a retro-Diels-Alder type reaction or loss of small neutral molecules like ethylene (B1197577) or carbon monoxide, although the latter is less common for this specific structure.

The fragmentation patterns can help differentiate between regioisomers of related compounds.

Table 3: Predicted Key Mass Fragments for this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
203Molecular Ion [M]⁺[C₁₃H₁₇NO]⁺Ionization of the parent molecule
112[M - C₇H₇]⁺[C₆H₁₀NO]⁺Loss of the benzyl radical
91Tropylium Cation[C₇H₇]⁺Cleavage of the C-N benzyl bond
82Bicyclic fragment[C₅H₈N]⁺Fragmentation of the bicyclic core

Reactivity and Derivatization Strategies for 3 Benzyl 8 Oxa 3 Azabicyclo 3.2.1 Octane

Transformations at the N-Benzyl Substituent

The N-benzyl group in 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is not merely a synthetic handle but also a crucial element for modulating biological activity. Its manipulation through deprotection or modification is a cornerstone of synthetic strategies involving this scaffold.

Deprotection Strategies to Generate the Secondary Amine (e.g., Hydrogenolysis)

The removal of the N-benzyl group to yield the corresponding secondary amine, 8-oxa-3-azabicyclo[3.2.1]octane, is a pivotal transformation that opens avenues for further functionalization at the nitrogen atom. This deprotection is most commonly and efficiently achieved through catalytic hydrogenolysis.

A widely employed method involves the use of Pearlman's catalyst (palladium hydroxide (B78521) on carbon) under a hydrogen atmosphere. mdpi.comresearchgate.netcapes.gov.br This process is typically clean and proceeds with high yield. For instance, an efficient four-step synthesis of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride utilizes cyclization of a ditosylate with benzylamine (B48309) to form the N-benzylated core, followed by hydrogenolysis to furnish the desired secondary amine. mdpi.comresearchgate.netcapes.gov.br Other palladium-based catalysts, such as palladium on charcoal (Pd/C), are also effective for this transformation. google.com The choice of catalyst and reaction conditions can be critical, especially during scale-up, to avoid the formation of impurities. mdpi.comcapes.gov.br

Table 1: Common Conditions for N-Benzyl Deprotection

CatalystReagentsSolventTemperaturePressureYieldReference
Pearlman's Catalyst (Pd(OH)₂/C)H₂2-Propanol/HeptaneRoom Temp-43-64% (overall) mdpi.comresearchgate.netcapes.gov.br
Palladium on Charcoal (Pd/C)H₂Ethanol-High- google.com
Tetrakis(triphenylphosphine)palladium(0)N,N-dimethyl barbituric acid---- google.com

Chemical Modifications on the Benzyl (B1604629) Ring for Structure-Activity Relationship (SAR) Studies

While complete removal of the benzyl group is common, its modification offers a nuanced approach to fine-tuning the pharmacological profile of derivatives. Structure-activity relationship (SAR) studies on related tropane (B1204802) and oxatropane analogues have demonstrated that substituents on the aromatic ring can significantly influence binding affinity and selectivity for various biological targets. nih.govnih.gov

Although direct examples of modifying the benzyl ring on this compound are not extensively documented, the principles can be inferred from analogous systems. For instance, in the 8-azabicyclo[3.2.1]octane series, the introduction of substituents on the N-benzyl group has been shown to impact affinity for monoamine transporters. nih.gov The synthesis of a variety of 3-aryl and 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, often through cross-coupling reactions like Stille or Suzuki couplings, highlights a powerful strategy for exploring the chemical space around this position. nih.govresearchgate.net These studies reveal that even subtle changes, such as the position of a heteroaryl substituent on a phenyl ring at the 3-position, can dramatically alter biological activity. nih.govresearchgate.net Therefore, the synthesis of a library of 3-(substituted-benzyl)-8-oxa-3-azabicyclo[3.2.1]octane analogues would be a logical step in any SAR-driven drug discovery program.

Functionalization of the Bicyclic Core

The rigid 8-oxa-3-azabicyclo[3.2.1]octane skeleton presents multiple sites for the introduction of additional functionalities, allowing for the precise spatial arrangement of pharmacophoric features.

Regioselective Introduction of Additional Functionalities

The introduction of substituents onto the bicyclic core can be achieved with a high degree of regioselectivity, depending on the synthetic strategy. In related tropane systems, functionalization at various positions, including C-2, C-3, and C-6/C-7, has been extensively explored. researchgate.netuni-regensburg.de For the 8-oxabicyclo[3.2.1]octane system, the synthesis of derivatives with substituents at the C-3 position is well-documented. nih.govresearchgate.net For example, Stille cross-coupling has been successfully used to introduce various biaryl substituents at the 3-position of the corresponding octene precursor. researchgate.net The reactivity of different positions on the bicyclic ring can be influenced by the existing functionalities and the choice of reagents.

Stereoselective Derivatization at Various Positions of the 8-Oxa-3-azabicyclo[3.2.1]octane Ring System

The stereochemical orientation of substituents on the bicyclic framework is critical for biological activity. Numerous studies on tropane and oxatropane analogues have demonstrated that different diastereomers can exhibit vastly different pharmacological profiles. nih.govresearchgate.net

The reduction of unsaturated precursors is a common method for introducing stereocenters. For example, the samarium iodide (SmI₂) reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters can lead to the formation of different diastereomers at the C-2 and C-3 positions. nih.govresearchgate.net The diastereoselectivity of such reductions can be influenced by the nature of the substituent at the 3-aryl position. researchgate.net The development of enantioselective methods for the construction of the 8-azabicyclo[3.2.1]octane scaffold has also been a major area of research, with approaches including desymmetrization of meso compounds and the use of chiral auxiliaries. researchgate.net These strategies can be adapted to produce enantiomerically pure this compound derivatives, which are essential for detailed pharmacological evaluation.

Ring Transformations and Rearrangement Reactions

The 8-oxa-3-azabicyclo[3.2.1]octane skeleton, while generally stable, can undergo ring transformations and rearrangement reactions under specific conditions. These reactions can provide access to novel and structurally diverse scaffolds.

In the broader context of tropane alkaloid chemistry, skeletal rearrangements are known to occur. For instance, the biosynthesis of hyoscyamine (B1674123) from littorine (B1216117) involves a carbon-skeleton rearrangement. researchgate.netnih.gov While specific examples for this compound are not prevalent in the literature, rearrangements in analogous systems suggest potential pathways. For example, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols have been reported to be promoted by reagents like thionyl chloride, leading to an oxygen migration and the formation of a 3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org Such rearrangements are often dependent on the stereochemistry of the starting material and the reaction conditions. beilstein-journals.org Ring-enlargement reactions, such as the Beckmann rearrangement, have also been utilized to access the 2-azabicyclo[3.2.1]octane core, suggesting that similar strategies could potentially be applied to the 8-oxa-3-azabicyclo[3.2.1]octane system to generate novel heterocyclic frameworks. rsc.orgrsc.org

Exploration of Novel Heterocyclic Rings via Reactions of the Bicyclic Scaffold

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems, particularly through reactions involving the formation of spiro-annulated or fused rings. While direct examples starting from this compound are not extensively documented in publicly available research, the reactivity of analogous bicyclic ketones, such as those in the steroid series, provides a strong indication of the synthetic possibilities.

One common strategy involves the conversion of a ketone derivative of the bicyclic system into a spiro-heterocycle. For instance, the reaction of a steroidal ketone with various reagents can lead to the formation of spiro-1,3-thiazolidin-4-ones. This transformation typically proceeds through the initial formation of an imine, followed by a cycloaddition reaction with thioglycolic acid. beilstein-journals.org A similar approach could be envisioned for a ketone derivative of this compound, which could be synthesized by oxidation of a corresponding secondary alcohol.

Another potential avenue for creating novel heterocyclic rings is through 1,3-dipolar cycloaddition reactions. For example, the enantioselective synthesis of spiro-tropanyl oxindole (B195798) scaffolds has been achieved through a bimetallic relay catalysis strategy involving the intermolecular 1,3-dipolar cycloaddition of an azomethine ylide with an isatin-derived dipolarophile. researchgate.net This suggests that derivatives of this compound could potentially participate in similar cycloaddition reactions to generate novel spiro-heterocyclic systems.

The following table outlines a conceptual synthetic pathway for the formation of a spiro-thiazolidinone derivative, based on established methodologies for other bicyclic ketones.

StepReactant 1Reactant 2Reagents and ConditionsProduct
13-Benzyl-8-oxa-3-azabicyclo[3.2.1]octan-6-oneAnilineEtOH, refluxSchiff base intermediate
2Schiff base intermediateThioglycolic acidBenzene, refluxSpiro-thiazolidinone derivative

This table presents a hypothetical reaction scheme based on analogous transformations.

Conversion to Related Bicyclic or Monocyclic Systems

The strained nature of the 8-oxabicyclo[3.2.1]octane system makes it susceptible to ring-opening reactions, providing a pathway to highly functionalized monocyclic compounds. These reactions can be initiated by various nucleophiles and are often regioselective due to the steric and electronic properties of the bicyclic scaffold.

Research on related 8-azabicyclo[3.2.1]octane epoxides has shown that ring-opening can be achieved under acidic conditions or through base-induced isomerization followed by nucleophilic attack. For instance, attempts to open an N-Boc protected 8-azabicyclo[3.2.1]octane epoxide with HBr led to decomposition, highlighting the influence of the nitrogen protecting group on reactivity. uni-regensburg.de However, nucleophilic attack on related systems has been shown to occur selectively at the C3 position, influenced by the steric hindrance of the bicyclic framework. uni-regensburg.de

A key transformation for this compound is the removal of the N-benzyl group. This is typically achieved through hydrogenolysis using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), to yield the parent secondary amine, 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net This debenzylation is a critical step for the synthesis of derivatives where the nitrogen atom is to be functionalized with other groups.

Furthermore, degradation of the N-benzoyl derivative of 8-oxa-3-azabicyclo[3.2.1]octane with phosphorus pentachloride has been shown to yield cis-2,5-bis-(chloromethyl)-tetrahydrofuran, demonstrating a complete ring-opening of the bicyclic system to a monocyclic tetrahydrofuran (B95107) derivative. researchgate.net

The table below summarizes key transformations for the conversion of the this compound system.

Starting MaterialReagents and ConditionsProductTransformation Type
This compoundH₂, Pearlman's catalyst8-Oxa-3-azabicyclo[3.2.1]octaneDebenzylation (Conversion to related bicyclic system)
N-Benzoyl-8-oxa-3-azabicyclo[3.2.1]octanePCl₅cis-2,5-bis-(chloromethyl)-tetrahydrofuranRing Opening (Conversion to monocyclic system)

Preparation of Complex Derivatives through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold, after appropriate functionalization, can be a valuable component in such reactions.

While direct participation of this compound in MCRs is not widely reported, its derivatives, such as the corresponding ketone or aldehyde, could be employed in well-established MCRs like the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly versatile for creating diverse libraries of peptidomimetics and other complex structures. researchgate.net For example, a ketone derivative of this compound could serve as the carbonyl component in an Ugi reaction, leading to the formation of highly functionalized derivatives with multiple points of diversity.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. mdpi.com This reaction could be utilized to introduce complex side chains onto a derivative of the this compound scaffold.

The following table illustrates a hypothetical Ugi reaction involving a ketone derivative of the target compound.

Component 1 (Carbonyl)Component 2 (Amine)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Product
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octan-6-oneMethylamineAcetic Acidtert-Butyl isocyanideComplex α-acylamino carboxamide derivative

This table presents a hypothetical reaction scheme based on the principles of the Ugi multi-component reaction.

The application of such MCRs would enable the rapid generation of a library of complex molecules based on the this compound core, which could be valuable for exploring structure-activity relationships in various biological contexts.

Medicinal Chemistry and Pharmacological Applications of 3 Benzyl 8 Oxa 3 Azabicyclo 3.2.1 Octane Derivatives

Role as Chemical Building Blocks for Bioactive Molecules

The 8-oxa-3-azabicyclo[3.2.1]octane core is a privileged scaffold in drug design, frequently found in biologically active compounds. The N-benzyl protecting group in 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane makes it a stable and versatile intermediate for creating more complex and potent molecules.

Utility in the Synthesis of Structurally Diverse Pharmaceutical Compounds

The 8-oxa-3-azabicyclo[3.2.1]octane framework is recognized as a valuable building block for the synthesis of bioactive molecules. researchgate.net Its synthesis can be achieved through various routes, often involving the cyclization of cis-2,5-bis(hydroxymethyl)-tetrahydrofuran via a ditosylate intermediate with benzylamine (B48309), which generates the N-benzyl protected core. researchgate.net This core is a key precursor in the synthesis of medicinally important natural products and their analogues. The benzyl (B1604629) group can be readily removed via hydrogenolysis to yield the secondary amine, which can then be further functionalized. researchgate.net

This scaffold's utility is demonstrated in its incorporation into a diverse array of pharmaceutical compounds. For instance, it has been used to create inhibitors of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein, a target in cancer therapy. google.com Furthermore, derivatives have been synthesized as potent inhibitors of monoamine transporters, which are crucial in the treatment of neurological and psychiatric disorders. nih.gov The structural similarity of the bicyclo[3.2.1]octane system to tropane (B1204802) alkaloids like cocaine has driven its use in the development of novel analogues with potentially improved pharmacological profiles. nih.govuni-regensburg.de The synthetic versatility of this scaffold allows for the construction of complex polycyclic structures, making it a cornerstone in the creation of new therapeutic agents. researchgate.netrsc.org

Application in Ligand Design for G-Protein Coupled Receptors (GPCRs) and Enzyme Inhibitors

The conformationally restricted nature of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is particularly advantageous in the design of ligands for specific biological targets like G-protein coupled receptors (GPCRs) and enzymes. montclair.edu This rigidity helps to pre-organize the molecule into a bioactive conformation, which can lead to higher binding affinity and selectivity. montclair.edunih.gov

Derivatives of this bicyclic system are widely used to prepare GPCR ligands. montclair.edu For example, analogues of tropane alkaloids, which share the bicyclic core, are known to act as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of GPCRs. uni-regensburg.de

In the realm of enzyme inhibition, this scaffold has proven highly effective. It has been incorporated into the rational design of potent and selective inhibitors for the mechanistic target of rapamycin (B549165) (mTOR), a kinase that is often overactivated in cancers. acs.org By introducing the bulky 8-oxa-3-azabicyclo[3.2.1]octane group, researchers were able to enhance selectivity for mTOR over the related enzyme PI3K. acs.org Similarly, the scaffold has been central to the development of inhibitors for N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), an enzyme involved in inflammatory processes. acs.orgnih.gov

Table 1: Examples of Bioactive Molecules Derived from the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

Compound ClassPharmacological TargetTherapeutic Area
Triazine DerivativesmTORC1/mTORC2 Kinase acs.orgCancer, Neurological Disorders
Pyrazole (B372694) SulfonamidesN-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) acs.orgnih.govInflammation
Biaryl Carboxylic Acid EstersDopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT) nih.govNeurological Disorders
PyrazolopyrimidinesAtaxia-Telangiectasia and Rad3-Related (ATR) Kinase google.comCancer

Structure-Activity Relationship (SAR) Studies of 8-Oxa-3-azabicyclo[3.2.1]octane Analogues

Impact of Conformational Restriction on Ligand-Target Interactions and Selectivity

A key strategy in medicinal chemistry is conformational restriction, which involves making a flexible molecule more rigid to improve its pharmacological properties. researchgate.net This approach is particularly effective for the 8-oxa-3-azabicyclo[3.2.1]octane system. By locking the molecule into a specific three-dimensional shape, the entropic penalty associated with the ligand adopting a preferred binding conformation is minimized, which can lead to enhanced potency and selectivity. researchgate.net

The rigid bicyclic framework serves to pre-organize substituents in a defined orientation, which can optimize interactions with a biological target. This has been shown to be beneficial in the development of NAAA inhibitors, where constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency. acs.orgnih.gov This rigidity is valuable for probing specific regions of a protein's binding site to improve affinity. montclair.edu Computational studies have confirmed that these rigid scaffolds can effectively mimic the low-energy conformations of more flexible structures, validating their use in ligand design. montclair.edu This strategy not only enhances potency but can also improve selectivity between receptor subtypes or different targets.

Rational Design of Derivatives for Enhanced Potency and Efficacy

Rational drug design leverages SAR insights to make targeted modifications to a chemical structure to improve its performance. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is an excellent platform for such design.

For example, in the development of monoamine transporter inhibitors, systematic modifications to the related 8-azabicyclo[3.2.1]octane core have yielded highly potent and selective compounds. nih.gov SAR studies revealed that the nature of the substituent on the nitrogen atom significantly influences selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT). As shown in Table 2, introducing an 8-cyclopropylmethyl group resulted in a compound with high selectivity for DAT over SERT. nih.gov

Similarly, extensive SAR studies on pyrazole sulfonamides featuring the azabicyclo[3.2.1]octane core led to the discovery of ARN19689, a potent NAAA inhibitor. acs.orgnih.gov The process involved modifying substituents on both the pyrazole and the bicyclic system to improve physicochemical properties while retaining high inhibitory activity. nih.gov In the pursuit of mTOR inhibitors, the 8-oxa-3-azabicyclo[3.2.1]octane moiety was introduced to increase steric bulk, which successfully enhanced selectivity for mTOR over the closely related PI3Kα kinase. acs.org These examples underscore how the rational modification of this scaffold can lead to derivatives with enhanced potency and efficacy for specific therapeutic targets.

Table 2: SAR Data for 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Analogues at Monoamine Transporters

Compound8-Substituent (R)DAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
22aMethyl2.51010404
22bEthyl3.81450382
22cPropyl3.01550517
22dButyl3.42930862
22eCyclopropylmethyl4.042401060

Data derived from Zhang et al. nih.gov

Pharmacological Targets and Mechanisms of Action of Related Bicyclic Compounds

The this compound core is a tropane analogue, a class of compounds known for interacting with a wide variety of pharmacological targets. uni-regensburg.de The specific derivatives synthesized from this scaffold have been designed to act on several key protein families, leading to distinct mechanisms of action.

The most well-studied targets for tropane-like compounds are the monoamine transporters : the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govuni-regensburg.deacs.org By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration, leading to stimulant or antidepressant effects. Research has shown that even replacing the nitrogen at the 8-position of the tropane ring with an oxygen (as in the 8-oxa-3-azabicyclo[3.2.1]octane system) can result in potent DAT inhibitors, demonstrating that the heteroatom's identity can be modified while retaining activity. nih.govacs.org

Another major target class is G-Protein Coupled Receptors (GPCRs) . Natural tropane alkaloids like atropine (B194438) and scopolamine (B1681570) are well-known antagonists of muscarinic acetylcholine receptors (mAChRs), which are involved in parasympathetic nervous system function. uni-regensburg.de The bicyclic scaffold is also used to design ligands for other GPCRs, such as adenosine (B11128) receptors. montclair.edu

More recently, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into kinase inhibitors . These compounds often function as ATP-competitive inhibitors, blocking the enzyme's catalytic activity. Derivatives have been developed as highly selective inhibitors of the PI3K/mTOR signaling pathway, which is critical for cell growth and is frequently dysregulated in cancer. acs.orgresearchgate.net The scaffold has also been used to create inhibitors of ATR kinase, another important target in oncology. google.com

Finally, the versatility of the scaffold is highlighted by its use in developing inhibitors for other enzymes, such as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) , which plays a role in inflammation. acs.orgnih.gov

Table 3: Pharmacological Targets of Bicyclic Tropane Analogues

Target ClassSpecific Target ExampleMechanism of ActionExample Compound Class
Monoamine TransportersDAT, SERT, NETReuptake Inhibition nih.govAryl-oxabicyclo[3.2.1]octanes
GPCRsMuscarinic Acetylcholine Receptors (mAChRs)Competitive Antagonism uni-regensburg.deTropane Alkaloids (e.g., Atropine)
KinasesmTOR, PI3KATP-Competitive Inhibition acs.orgThienopyrimidines
ATR KinaseInhibition of DNA Damage Response google.com8-oxa-3-azabicyclo[3.2.1]octane derivatives
HydrolasesNAAAEnzyme Inhibition acs.orgPyrazole Azabicyclo[3.2.1]octane Sulfonamides

Monoamine Neurotransmitter Reuptake Inhibition by 8-Azabicyclo[3.2.1]octane Derivatives

Derivatives of the 8-azabicyclo[3.2.1]octane (tropane) skeleton are well-known for their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE). google.comwipo.int This action is primarily mediated through their binding to the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govnih.gov The affinity and selectivity of these compounds for the different transporters are highly dependent on the nature and stereochemistry of the substituents on the bicyclic ring.

Research into 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has shown that modifications to the nitrogen at the 8-position can significantly modulate binding affinity and selectivity. For instance, substituting the nitrogen with a cyclopropylmethyl group in one series led to a compound with high potency for DAT (Kᵢ of 4.0 nM) and remarkable selectivity over SERT (a SERT/DAT ratio of 1060). nih.govnih.gov Similarly, an 8-(p-chlorobenzyl) derivative also displayed high DAT affinity (Kᵢ of 3.9 nM) and was highly selective over NET (a NET/DAT ratio of 1358). nih.govnih.gov These findings highlight the crucial role of the N-substituent in fine-tuning the pharmacological profile of these tropane-based monoamine reuptake inhibitors. nih.gov

The general structure-activity relationship (SAR) in this class often maintains that 3,4-dichloro substitution on the aryl ring at the C-3 position results in high potency at DAT. researchgate.net The amine function of the tropane skeleton has historically been considered essential for binding to an aspartic acid residue within the DAT. However, studies on 8-oxabicyclo[3.2.1]octane analogues, where the nitrogen is replaced by oxygen, have challenged this assumption. These "oxatropanes" can retain potent DAT inhibitory activity, demonstrating that the nitrogen atom is not an absolute requirement for high-affinity binding. nih.govacs.org For example, 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane shows a potent DAT inhibition IC₅₀ value of 3.27 nM. acs.org

Table 1: Monoamine Transporter Binding Affinities of Selected 8-Azabicyclo[3.2.1]octane Derivatives

Compound N-Substituent DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity NET/DAT Selectivity
22e nih.govnih.gov Cyclopropylmethyl 4.0 4240 - 1060 -
22g nih.govnih.gov p-Chlorobenzyl 3.9 - 5296 - 1358

Data sourced from studies on 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition by Pyrazole Azabicyclo[3.2.1]octane Sulfonamides

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising therapeutic strategy for managing inflammation and associated pain. nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, prolonging its beneficial effects. acs.orgresearchgate.net

A novel class of potent, non-covalent NAAA inhibitors has been developed based on a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold. nih.govacs.org Through extensive structure-activity relationship (SAR) studies, researchers optimized an initial hit compound into highly potent inhibitors. A key finding was that the endo-configuration of substituents on the azabicyclo[3.2.1]octane ring was significantly more potent—by as much as 450-fold—than the corresponding exo-diastereomers. vulcanchem.com

This research led to the discovery of compound ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50), which inhibits human NAAA (h-NAAA) with a low nanomolar potency (IC₅₀ = 0.042 µM). nih.govnih.govacs.org The SAR exploration also revealed that on a related phenyl-sulfonamide series, linear alkyl chains (like ethyl or n-butyl) on the phenyl ring generally produced more potent inhibitors than branched alkyl chains (like iso-propyl). acs.org For instance, the n-butyl substituted compound 39 had an h-NAAA IC₅₀ of 0.023 µM, whereas the iso-propyl substituted compound 38 had an IC₅₀ of 0.744 µM. acs.org

Table 2: NAAA Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Derivatives

Compound Key Structural Features h-NAAA IC₅₀ (µM)
ARN19689 (50) nih.govacs.org endo-ethoxymethyl-pyrazinyloxy substituent 0.042
Compound 39 acs.org endo-tropyl with n-butylphenyl sulfonamide 0.023
Compound 41 acs.org endo-tropyl with n-hexylphenyl sulfonamide 0.019
Compound 37 acs.org endo-tropyl with ethylphenyl sulfonamide 0.051
Compound 38 acs.org endo-tropyl with iso-propylphenyl sulfonamide 0.744

Data from SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides.

Agonism of NOP (Nociceptin/Orphanin FQ Peptide) Receptors by Substituted 8-Azabicyclo[3.2.1]octan-3-ols

The nociceptin/orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, is a target for developing novel analgesics and anxiolytics. nih.govnih.gov Substituted 8-azabicyclo[3.2.1]octan-3-ols have been identified as potent and selective non-peptide agonists for the NOP receptor. google.com

One such compound, SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol), binds with high affinity and selectivity to the human NOP receptor (Kᵢ = 4.6 nM). nih.gov In functional assays, it acts as a full agonist, stimulating [³⁵S]GTPγS binding with an EC₅₀ of 79 nM. nih.gov

Another derivative, SCH 221510 (3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol), is also a potent and highly selective NOP agonist. nih.gov It demonstrates a high binding affinity for the NOP receptor (Kᵢ = 0.3 nM) and shows significant functional selectivity over classical opioid receptors (μ, κ, and δ). Its potency as an agonist is confirmed by an EC₅₀ value of 12 nM at the NOP receptor, compared to much higher values at mu (693 nM), kappa (683 nM), and delta (8071 nM) receptors. This profile suggests that such compounds could offer therapeutic benefits with a reduced risk of side effects associated with classical opioids. nih.gov

Table 3: Receptor Binding and Functional Potency of NOP Agonists

Compound Target Receptor Binding Affinity Kᵢ (nM) Functional Potency EC₅₀ (nM)
SCH 486757 nih.gov NOP 4.6 79
SCH 221510 NOP 0.3 12
μ-opioid 65 693
κ-opioid 131 683
δ-opioid 2854 8071

Data for selected 8-azabicyclo[3.2.1]octan-3-ol derivatives.

Interactions with Muscarinic and Nicotinic Acetylcholine Receptors by Tropane Alkaloids

Tropane alkaloids, which are naturally occurring compounds with the 8-azabicyclo[3.2.1]octane core, are classical examples of ligands for acetylcholine receptors. nih.govdrugbank.com They are known to interact with both muscarinic (mAChR) and nicotinic (nAChR) subtypes, though their affinity is generally much higher for mAChRs. nih.govresearchgate.net These compounds typically act as competitive antagonists, blocking the action of the neurotransmitter acetylcholine. researchgate.netnih.gov

Atropine and scopolamine are non-selective competitive antagonists of mAChRs. nih.gov Atropine exhibits the highest affinity for the M₁ subtype, followed by M₂ and M₃, with weaker affinity for M₄ and M₅. nih.gov Scopolamine binds with high affinity to M₁-M₄ subtypes. nih.gov Binding assays have quantified these interactions, showing IC₅₀ values in the low nanomolar range for mAChRs. For example, the IC₅₀ for scopolamine at mAChRs is approximately 2 nM, and for atropine, it is 4.7 nM. nih.gov

While their primary action is at mAChRs, these alkaloids also bind to nAChRs, albeit with significantly lower affinity. nih.gov The IC₅₀ of scopolamine at nAChRs is 928 µM, and for atropine, it is 284 µM, demonstrating a clear preference for the muscarinic receptor type. nih.gov Cocaine, another famous tropane alkaloid, also binds to both receptor types but with much weaker affinity compared to atropine and scopolamine. nih.gov

Table 4: Binding Affinities of Tropane Alkaloids for Acetylcholine Receptors

Compound Muscarinic Receptor IC₅₀ Nicotinic Receptor IC₅₀
Scopolamine nih.gov 2 nM 928 µM
Atropine nih.gov 4.7 nM 284 µM
Cocaine nih.gov 57 µM 371 µM

IC₅₀ values indicate the concentration required to inhibit 50% of radioligand binding.

Preclinical Pharmacological Evaluation of this compound Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Assays

The preclinical evaluation of compounds based on the 8-azabicyclo[3.2.1]octane and related scaffolds relies heavily on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Receptor Binding Assays: Radioligand binding assays are a standard method used to determine the affinity of a test compound for a specific receptor. researchgate.net This technique involves incubating a tissue preparation (e.g., rat brain homogenates) or cells expressing the target receptor with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) in the presence of varying concentrations of the unlabeled test compound. researchgate.net The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated, providing a measure of binding affinity. researchgate.net This method was used to characterize the DAT and SERT affinities of the monoamine reuptake inhibitors discussed in section 6.3.1. researchgate.net

Enzyme Inhibition Assays: To assess enzyme inhibitors like those targeting NAAA, fluorogenic assays are commonly employed. acs.org These assays use a synthetic substrate that becomes fluorescent upon being cleaved by the enzyme. The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence, from which an IC₅₀ value is derived. This approach was critical in identifying potent NAAA inhibitors like ARN19689. acs.orgresearchgate.net

Functional Assays: Beyond simple binding, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the NOP receptor, [³⁵S]GTPγS binding assays are used. nih.gov Agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the G-protein. Measuring the incorporation of radioactivity provides a direct readout of receptor activation and is used to determine a compound's potency (EC₅₀) and efficacy (Eₘₐₓ). nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of disease to evaluate their therapeutic potential.

For NAAA inhibitors, efficacy is often tested in models of inflammation. Inhibition of NAAA is expected to raise levels of endogenous PEA, leading to an anti-inflammatory response. nih.govnih.gov The compound ARN19689, identified through the in vitro screens, was further evaluated in such in vivo models to confirm its pharmacological activity. nih.gov

NOP receptor agonists like SCH 221510 have been evaluated in animal models of anxiety, such as the Vogel conflict test in rats. nih.gov In this model, the compound demonstrated anxiolytic-like effects. Importantly, these effects were observed at doses that did not cause significant disruption of overt behavior, suggesting a favorable therapeutic window compared to benzodiazepines. nih.gov Furthermore, the anxiolytic-like activity of SCH 221510 was maintained after 14 days of repeated dosing, indicating a reduced potential for tolerance development. nih.gov Mu opioid receptor antagonists based on the 8-azabicyclo[3.2.1]octane scaffold have been tested in rodent models of gastrointestinal transit to assess their peripheral activity. google.comgoogle.com

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes to 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

The future of synthesizing this compound and its derivatives is geared towards enhancing efficiency and sustainability. A significant area of research involves the development of one-pot reactions and the use of renewable starting materials. One such promising approach is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM), a biomass-derived chemical, to create the 8-oxa-3-azabicyclo[3.2.1]octane (OABCO) core. researchgate.netcardiff.ac.uk A process using a Pt/NiCuAlOx catalyst has demonstrated the selective transformation of THFDM into OABCO with a yield of 58% under optimized conditions. researchgate.netcardiff.ac.uk

Advanced Stereocontrol in the Synthesis of Complex this compound Derivatives

The biological activity of tropane-like alkaloids is highly dependent on their stereochemistry. Therefore, achieving advanced stereocontrol in the synthesis of complex derivatives of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a critical research frontier. Future work will focus on methodologies that allow for the precise and predictable formation of specific stereoisomers. researchgate.netrsc.org

Key strategies include the enantioselective construction of the bicyclic system from achiral starting materials, which avoids reliance on the chiral pool. researchgate.netrsc.orgehu.esresearchgate.net Methodologies can be broadly categorized into the desymmetrization of achiral tropinone-like precursors and the de novo enantioselective construction of the scaffold. researchgate.netrsc.orgehu.es For instance, asymmetric 1,3-dipolar cycloadditions using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org

Furthermore, Rh-catalyzed asymmetric cross-coupling reactions have been successfully applied to the synthesis of related nortropane derivatives, proceeding through a kinetic resolution to provide access to a wide range of enantiomerically enriched compounds. nih.gov Other innovative approaches involve intramolecular desymmetrization of meso-epoxides and asymmetric dihydroxylation, which have been used in the asymmetric synthesis of related tropane (B1204802) alkaloids like anisodine. researchgate.netglobethesis.com The development of new chiral catalysts and a deeper understanding of reaction mechanisms will enable the synthesis of previously inaccessible, stereochemically complex derivatives of this compound for pharmacological evaluation. nih.gov

Integration of Computational Design and High-Throughput Screening for Novel Ligand Discovery

The discovery of novel ligands based on the this compound scaffold is being accelerated by the integration of computational design and high-throughput screening (HTS). youtube.com Virtual screening techniques have become an essential and economical tool for rapidly screening vast compound libraries in the early stages of drug discovery. nih.gov These in silico methods allow researchers to design and evaluate potential ligands before committing to synthetic work, saving significant time and resources. nih.gov

Computational modeling can elucidate the binding modes of ligands within their biological targets. For example, studies on PI3K and mTOR inhibitors have used computational models to understand the structural features that confer high selectivity towards mTOR. acs.org This knowledge is crucial for designing new derivatives with improved potency and selectivity. By creating pharmacophore models of target binding sites, such as the S1 pocket of monoamine transporters, researchers can virtually screen for novel molecules that fit the required structural and electronic parameters. nih.gov

This computational front-end is powerfully complemented by HTS, which allows for the rapid experimental testing of thousands of compounds against specific biological targets. youtube.comnih.gov HTS systems can monitor various cellular activities, such as ion channel inhibition or vesicular trafficking, to identify "hits" that exhibit a desired biological effect. nih.gov For example, HTS has been established to dynamically screen the function of secretory vesicles in mast cells, a process relevant to monoamine transport. nih.gov The combination of predictive computational design and rapid experimental validation through HTS creates a powerful workflow for discovering the next generation of therapeutics based on the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

Elucidation of Detailed Molecular Mechanisms of Action for this compound-Based Therapeutics

A fundamental area for future research is the detailed elucidation of the molecular mechanisms by which this compound-based compounds exert their pharmacological effects. While many derivatives are known to interact with monoamine transporters, a deeper understanding of their binding modes and the specific molecular interactions that govern their potency and selectivity is required. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the stereochemistry at the C2 and C3 positions of the tropane skeleton is critical for selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). researchgate.net For instance, in the related 8-azabicyclo[3.2.1]octane series, compounds with a "flattened" boat configuration tend to be more selective for DAT. researchgate.net Similarly, research on 8-substituted isotropanes suggests that these compounds may bind in a manner more akin to benztropines rather than cocaine, highlighting subtle but critical differences in molecular interaction. nih.gov

Future studies will employ a combination of advanced analytical techniques, including X-ray crystallography of ligand-protein complexes, to visualize these interactions directly. nih.gov Computational docking and molecular dynamics simulations will continue to provide insights into the conformational changes that occur upon ligand binding. acs.orgunimi.it By understanding precisely how these molecules interact with their targets at an atomic level, researchers can rationally design new derivatives with optimized pharmacological profiles, moving beyond empirical screening to knowledge-based drug design.

Exploration of New Pharmacological Applications and Target Validation for the Bicyclic Scaffold

While the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is well-known for its application in targeting monoamine transporters, a significant future direction is the exploration of entirely new pharmacological applications and the validation of novel biological targets. uni-regensburg.dersc.org The rigid, bicyclic nature of the scaffold makes it a versatile template for designing inhibitors for a wide range of enzymes and receptors. uni-regensburg.dersc.org

Recent research has successfully identified potent inhibitors for targets far removed from the central nervous system. For example, derivatives incorporating the azabicyclo[3.2.1]octane core have been developed as highly potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for treating inflammatory conditions. nih.govacs.org One such compound, ARN19689, inhibits human NAAA with an IC₅₀ value in the low nanomolar range (42 nM). nih.govacs.org

In the field of oncology, the scaffold has been used to develop potent and selective inhibitors of the mTOR kinase, a critical regulator of cell growth and proliferation. acs.org By modifying morpholine (B109124) substituents on a triazine core with the 8-oxa-3-azabicyclo[3.2.1]octane moiety, researchers have created compounds like PQR620, which shows high selectivity for mTOR over the related PI3K enzyme. acs.org Other studies have identified derivatives as potent inhibitors of the ATR protein kinase, another important anti-cancer target. researchgate.net These successes demonstrate the broad potential of the scaffold. Future work will likely involve screening libraries of these compounds against a wider array of biological targets to uncover new therapeutic opportunities in areas such as metabolic diseases, viral infections, and beyond. uni-regensburg.de

Data Tables

Table 1: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by Pyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamide Derivatives

Compound Structure Feature h-NAAA IC₅₀ (µM) Reference
1 Piperidine (B6355638) core 1.09 nih.gov
20 Azabicyclo[3.2.1]octane core 0.23 nih.gov
39 (ARN16186) endo-substituted tropyl derivative Potent inhibitor nih.govacs.org
50 (ARN19689) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane 0.042 nih.govacs.org

Table 2: Inhibition of mTOR and PI3Kα by Bismorpholino-Substituted Triazine Derivatives

Compound R Group Mn Substituent mTOR Ki (nM) PI3Kα Ki (nM) pS6 IC₅₀ (nM) Reference
1 (PQR309) CF₃ Morpholine (M₀) 12.1 30.6 179 acs.org
2 CHF₂ Morpholine (M₀) 6.9 10.9 118 acs.org
3 (PQR620) CHF₂ 3-oxa-8-azabicyclo[3.2.1]octane (M₃) 10.8 4200 85.2 acs.org
10 CHF₂ (R)-3-methylmorpholine (M₁) 11.2 1490 119 acs.org
11 CHF₂ 8-oxa-3-azabicyclo[3.2.1]octane (M₂) 21.0 7980 258 acs.org

Q & A

Q. Basic Research Focus

  • HPLC-MS : Provides high sensitivity for detecting impurities (e.g., unreacted benzylamine or diol intermediates). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic scaffold integrity. Key signals include δ 3.5–4.2 ppm (bridging oxa and aza groups) and aromatic protons from the benzyl substituent .

Advanced Consideration : Chiral HPLC or capillary electrophoresis is critical for resolving enantiomers, as the scaffold contains multiple stereocenters. Absolute configuration determination often requires X-ray crystallography or CD spectroscopy .

What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how do structural modifications alter activity?

Q. Advanced Research Focus

  • Monoamine Transporters : Derivatives show affinity for dopamine (DAT) and serotonin (SERT) transporters, with Ki values in the nanomolar range. Substituents at C3 (e.g., hydroxymethyl) enhance DAT selectivity .
  • ELOVL6 Inhibition : Modifications like introducing long-chain alkyl groups at C8 enable inhibition of fatty acid elongase 6, suggesting therapeutic potential for metabolic disorders .

Q. Advanced Research Focus

  • QSAR Models : Predict cytochrome P450 (CYP) metabolism using descriptors like topological polar surface area (TPSA) and logP. Derivatives with TPSA >80 Ų show slower hepatic clearance .
  • Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to identify metabolic hot spots (e.g., benzylic C-H bonds prone to oxidation) .

Case Study : Brasofensine, a tropane derivative, undergoes rapid N-demethylation in vivo, forming a primary metabolite with reduced DAT affinity. Radiolabeled studies (¹⁴C tracing) validate these pathways .

How does the 8-oxa substitution affect stability and reactivity compared to other bicyclic scaffolds?

Q. Advanced Research Focus

  • Stability : The oxa group increases polarity, reducing logP by ~0.5 units compared to 8-azabicyclo[3.2.1]octane. This enhances aqueous solubility but may limit blood-brain barrier penetration .
  • Reactivity : The oxa bridge participates in hydrogen bonding with biological targets (e.g., DAT’s Ser149 residue), unlike purely hydrocarbon scaffolds .

Q. Comparative Data :

ScaffoldlogPAqueous Solubility (mg/mL)DAT IC₅₀ (nM)
8-Oxa-3-azabicyclo[3.2.1]2.11.8120
3-Azabicyclo[3.2.1]octane2.60.995

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Batch Purity Analysis : Discrepancies in IC₅₀ values often stem from impurities (e.g., residual solvents). LC-MS purity thresholds >98% are recommended .
  • Assay Variability : Standardize cell-based assays (e.g., HEK293 cells expressing human DAT) to minimize inter-lab variability. Normalize data to reference inhibitors like cocaine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.